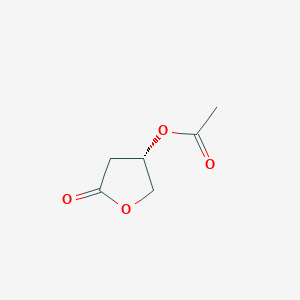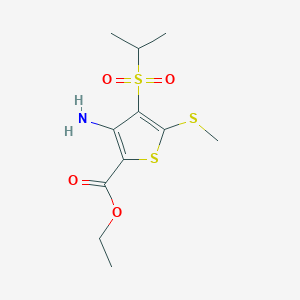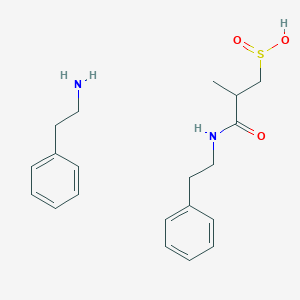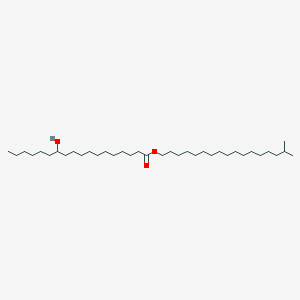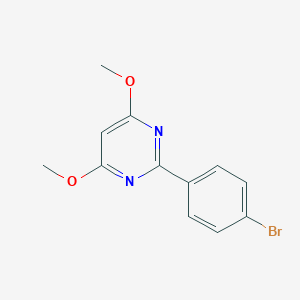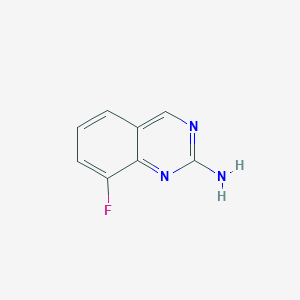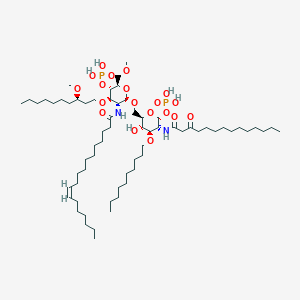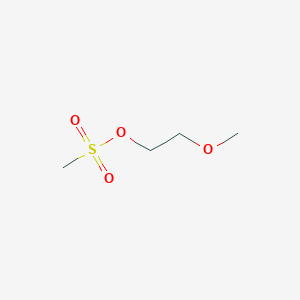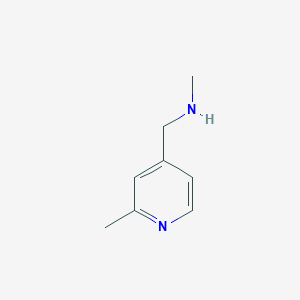![molecular formula C10H17F3N2O2 B066647 tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 186203-13-4](/img/structure/B66647.png)
tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves complex chemical reactions that utilize chiral sulfinamides, particularly tert-butanesulfinamide, as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is characterized by the presence of a pyrrolidine ring, a common structural motif in medicinal chemistry. This five-membered ring structure is utilized widely due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as “pseudorotation” (Li Petri et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves various transformations, including fluorination and monofluoromethylation, which modify its properties for synthetic medical chemistry applications. These modifications aim to improve the molecule's properties, such as bioavailability and reactivity, making it a versatile building block for developing pharmaceutically important compounds (Moskalik, 2023).
Physical Properties Analysis
The physical properties of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, such as solubility, melting point, and boiling point, are critical in determining its applications in chemical synthesis and pharmaceutical formulations. These properties are influenced by the compound's molecular structure, particularly the presence of the trifluoromethyl group and the pyrrolidine ring, which affect its polarity, hydrophobicity, and overall stability.
Chemical Properties Analysis
The chemical properties of tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate, including reactivity with various reagents, stability under different conditions, and its ability to undergo further functionalization, are essential for its application in organic synthesis and drug design. The presence of the tert-butyl and trifluoromethyl groups in its structure provides unique reactivity patterns that enable the construction of complex molecules for pharmaceutical applications.
Aplicaciones Científicas De Investigación
Photoredox-Catalyzed Amination
A photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as a versatile amidyl-radical precursor was developed. This innovative method enables the assembly of 3-aminochromones under mild conditions, significantly expanding the applicability of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Structural Insights through Crystallography
Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing the orientation of the carbamate and amide groups. This study highlighted the molecule's electric dipole moment and the role of antiparallel H-bonding and dipole interactions in forming columnar stacking, offering insights into molecular design and interaction mechanisms (Baillargeon, Lussier, & Dory, 2014).
Synthetic Methodologies for Drug Intermediates
An efficient synthesis route for tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and its analogs was developed from itaconic acid ester. This process is highlighted for its simplicity, cost-efficiency, and environmental friendliness, marking a significant advancement in the synthesis of important drug intermediates (Geng Min, 2010).
Lithiation Site Control
Research on the lithiation of various pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, demonstrated the control over lithiation sites, enabling the synthesis of substituted derivatives. This work provides valuable insights into regioselective synthesis strategies for chemical compounds (Smith et al., 2013).
Palladium-Catalyzed Synthesis
A one-pot tandem palladium-catalyzed process for the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones was developed, showcasing the utility of tert-butyl (2-chloropyridin-3-yl)carbamate in preparing complex organic molecules with potential pharmaceutical applications (Jeremy P. Scott, 2006).
Propiedades
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRWRWRFOZZKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599247 | |
| Record name | tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186203-13-4 | |
| Record name | 1,1-Dimethylethyl N-[3-(trifluoromethyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186203-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-(trifluoromethyl)pyrrolidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



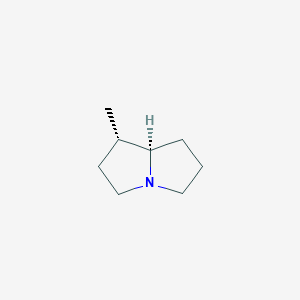
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)
